molecular formula C10H10N4O2S B3070803 2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid CAS No. 1006334-23-1

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid

Cat. No. B3070803
CAS RN: 1006334-23-1
M. Wt: 250.28 g/mol
InChI Key: APGSFPPVHNKFAW-UHFFFAOYSA-N
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Description

“2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid” is a chemical compound that contains a pyrazole and pyrimidine ring. It is related to other compounds such as “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile” and “2-[4-(1-Methylpyrazol-4-yl)pyrimidin-2-ylthio]acetic acid” which are useful research chemicals .


Synthesis Analysis

The synthesis of similar compounds involves Suzuki coupling reactions of either (1-methyl-1H-pyrazol-4-yl)boronic acid pinacol ester or its pyrazolyl-C3-methylated counterpart with a 5-substituted-2,4-dichloropyrimidine in the presence of PdCl2 (dppf)·DCM and K2CO3 in 1,4-dioxane/ethanol/water .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the phenylsulfonamide moiety of a lead compound was bioisosterically replaced with pyrazole derivatives, affording a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines that exhibited potent CDK2 inhibitory activity .

Scientific Research Applications

Additionally, molecular simulation studies have justified the potent in vitro antipromastigote activity of MFCD04970322, particularly in the context of leishmaniasis . However, more research is needed to fully explore its potential in these diverse fields.

Mechanism of Action

While the specific mechanism of action for “2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid” is not available, related compounds have shown potential as CDK2 inhibitors. These compounds reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis .

Future Directions

The future directions for “2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid” and related compounds could involve further exploration of their potential as CDK2 inhibitors for the treatment of cancer . Additionally, the development of new drugs that overcome AMR problems is a significant area of interest .

properties

IUPAC Name

2-[4-(1-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c1-14-5-7(4-12-14)8-2-3-11-10(13-8)17-6-9(15)16/h2-5H,6H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APGSFPPVHNKFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=NC=C2)SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901173223
Record name 2-[[4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl)thio)acetic acid

CAS RN

1006334-23-1
Record name 2-[[4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006334-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[4-(1-Methyl-1H-pyrazol-4-yl)-2-pyrimidinyl]thio]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901173223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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